molecular formula C9H15N3O2 B1384827 1-hexyl-4-nitro-1H-pyrazole CAS No. 1171685-13-4

1-hexyl-4-nitro-1H-pyrazole

Cat. No.: B1384827
CAS No.: 1171685-13-4
M. Wt: 197.23 g/mol
InChI Key: ZJVSHABVHNCCRT-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

This compound exhibits a distinctive molecular architecture that defines its chemical behavior and applications. The compound possesses the molecular formula C₉H₁₅N₃O₂ with a molecular weight of 197.23 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-hexyl-4-nitropyrazole, reflecting its substitution pattern on the pyrazole heterocycle.

The structural framework consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms at positions 1 and 2. The nitro group (-NO₂) is positioned at the 4-carbon of the pyrazole ring, while a six-carbon alkyl chain (hexyl group) is attached to the nitrogen atom at position 1. This specific substitution pattern creates a molecule with both electron-withdrawing and electron-donating characteristics, influencing its reactivity and physical properties.

The compound's three-dimensional structure has been characterized through various analytical techniques. The canonical Simplified Molecular Input Line Entry System representation is CCCCCCN1C=C(C=N1)N+[O-], which clearly depicts the connectivity pattern. The International Chemical Identifier key ZJVSHABVHNCCRT-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications.

Physical property measurements reveal important characteristics of the molecular structure. The compound exhibits a density of 1.2±0.1 grams per cubic centimeter, indicating a relatively compact molecular packing. The boiling point has been calculated at 309.2±15.0 degrees Celsius at 760 millimeters of mercury pressure, suggesting moderate intermolecular forces. The flash point occurs at 140.8±20.4 degrees Celsius, providing important information for handling and storage considerations.

Property Value Reference
Molecular Formula C₉H₁₅N₃O₂
Molecular Weight 197.23 g/mol
Density 1.2±0.1 g/cm³
Boiling Point 309.2±15.0°C at 760 mmHg
Flash Point 140.8±20.4°C
Melting Point Not Available

The electronic properties of this compound contribute significantly to its chemical behavior. The nitro group at position 4 acts as a strong electron-withdrawing substituent, significantly affecting the electron density distribution across the pyrazole ring system. This electronic perturbation influences both the reactivity of the molecule and its interactions with other chemical species. The hexyl substituent at the nitrogen position provides lipophilic character to the molecule, affecting its solubility properties and membrane permeability characteristics.

Conformational analysis reveals that the hexyl chain can adopt multiple conformations, with the most stable conformations typically featuring extended or partially folded arrangements. The pyrazole ring maintains planarity due to its aromatic character, while the nitro group remains coplanar with the ring system to maximize orbital overlap and resonance stabilization.

Historical Context and Research Significance

The development and study of this compound emerged from broader research into pyrazole chemistry that began in the late nineteenth century. The foundational work on pyrazole derivatives was established by Ludwig Knorr in 1883, whose pioneering synthesis methodologies laid the groundwork for subsequent investigations into substituted pyrazole compounds. This historical foundation provided the synthetic framework that eventually enabled the preparation of complex substituted pyrazoles including nitro-substituted derivatives.

The specific compound this compound gained research attention through its role as an intermediate in the synthesis of more complex pyrazole-based compounds. Patent literature from the early 2010s demonstrates the compound's utility in telescoping synthesis routes for the preparation of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts. These synthetic applications highlighted the compound's versatility as a building block for more complex heterocyclic systems.

Research significance has expanded considerably in recent years, with the compound finding applications in multiple research domains. In energetic materials research, nitropyrazole derivatives including this compound have been investigated for their potential as components in explosive formulations. The nitro substitution provides energetic characteristics while the alkyl substitution allows for tuning of physical properties such as density and thermal stability.

The compound has also gained prominence in pharmaceutical research as an intermediate for drug development. Studies have demonstrated its utility in the synthesis of pyrazole-based pharmaceutical compounds, particularly those designed for antibiotic applications. Research conducted between 2020 and 2022 revealed that pyrazole derivatives with various substitution patterns, including nitro groups, could serve as antibiotic adjuvants when combined with existing antimicrobial agents.

Contemporary research has focused on understanding the structure-activity relationships of nitro-substituted pyrazoles. The electron-withdrawing nature of the nitro group significantly affects the chemical reactivity of the pyrazole ring, making it more susceptible to nucleophilic attack while simultaneously reducing its basicity. These electronic effects have important implications for both synthetic applications and potential biological activities.

Synthetic methodology development has been a particular area of research interest. The compound serves as a model system for developing new synthetic routes to nitro-substituted pyrazoles. Patent applications have described novel alkylation methods for pyrazole derivatives using crystalline aluminosilicate or crystalline aluminophosphate catalysts, providing more efficient and environmentally friendly synthetic approaches.

Research Application Time Period Key Findings Reference
Energetic Materials 2015-2020 Nitro group provides energetic properties
Pharmaceutical Intermediates 2020-2022 Utility as antibiotic adjuvant precursor
Synthetic Methodology 2012-2014 Telescoping synthesis applications
Catalyst Development 1996 Novel alkylation methods

The research significance of this compound continues to evolve as new applications are discovered. Recent studies have investigated its solubility properties in various solvents, contributing to understanding of how structural modifications affect physical properties. This research provides valuable information for optimizing synthetic procedures and developing new applications for pyrazole-based compounds.

Properties

IUPAC Name

1-hexyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-2-3-4-5-6-11-8-9(7-10-11)12(13)14/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVSHABVHNCCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Alkylation and Pyrazole Formation from Primary Amines

One efficient approach to prepare N-substituted pyrazoles, including 1-hexyl derivatives, involves the direct reaction of primary aliphatic amines with 1,3-dicarbonyl compounds and hydroxylamine derivatives. This method was demonstrated by a study where primary amines were reacted with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in N,N-dimethylformamide (DMF) at elevated temperatures (85 °C) to yield N-alkyl pyrazoles with moderate yields (38-44%).

  • Reaction conditions :

    • Primary amine (e.g., hexylamine) as limiting reagent
    • 2,4-pentanedione (1.1 equiv)
    • O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv)
    • DMF solvent
    • Temperature: 85 °C
    • Reaction time: ~1.5 hours
  • Key observations :

    • Simultaneous addition of all reagents at 0 °C followed by heating is critical for reproducibility.
    • Minor variations in temperature or reagent ratios slightly affect yields.
    • The reaction tolerates some additives (water, acetic acid) without significant yield changes.
    • Use of bases like diisopropylethylamine decreases yield, possibly due to side reactions.

This method is adaptable to various alkyl amines and provides a direct route to N-alkyl pyrazoles with nitro substituents on the aromatic ring, which can be modified for 1-hexyl substitution.

The introduction of the nitro group at the 4-position of the pyrazole ring is commonly achieved via electrophilic nitration. Established nitration protocols involve:

  • Use of fuming nitric acid and oleum for nitration or -NO2 rearrangement on pyrazole precursors.
  • Nitration of 3-trinitromethylpyrazole derivatives to yield 4-nitro substituted pyrazoles.
  • Controlled nitration conditions to improve yield and selectivity, such as adjusting nitric acid concentration.

These nitration steps are often performed after the pyrazole ring formation to avoid decomposition of sensitive intermediates.

Alternative Synthetic Routes Using Hydrazine and Enones

Another approach to prepare 1-substituted pyrazoles involves the reaction of hydrazine derivatives with α,β-unsaturated ketones (enones):

  • Reaction of hydrazine with trichloromethyl enones under reflux conditions in chloroform followed by methanolysis yields 1-substituted pyrazoles.
  • This method allows regioselective formation of pyrazoles and can be adapted to introduce alkyl substituents at the N1 position.
  • The amount of hydrazine affects regioselectivity, with 2 equivalents favoring the 1,5-disubstituted isomer exclusively.

While this method is more commonly applied to carboxyalkyl-pyrazoles, it provides a platform for modifications to prepare 1-hexyl-4-nitro-1H-pyrazole by choosing appropriate enone precursors and nitration steps.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Direct N-alkylation with amines Primary amine (hexylamine), 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF 85 °C, 1.5 h ~38-44% Critical reagent addition order; sensitive to bases
Electrophilic nitration Preformed pyrazole derivatives, fuming HNO3, oleum Controlled nitration conditions Variable Nitro group introduced post-pyrazole formation
Hydrazine + trichloromethyl enones Hydrazine, trichloromethyl enone, CHCl3, MeOH Reflux CHCl3 2-3 h, MeOH reflux 16 h Up to 70% (carboxyalkyl pyrazoles) Regioselective; hydrazine equivalents critical

Research Findings and Considerations

  • The direct preparation method from primary amines is notable for its operational simplicity and moderate yields but requires careful temperature and reagent control to maximize product formation.
  • Electrophilic nitration is a classical and effective approach to install the nitro group at the 4-position, but harsh conditions may limit substrate scope and require subsequent purification.
  • The hydrazine-enone route offers regioselectivity and higher yields for certain pyrazole derivatives, suggesting potential for adaptation to this compound synthesis with appropriate substrate design.
  • Overall, combining direct N-alkylation with subsequent nitration steps appears to be the most straightforward and documented approach to synthesize this compound.

Chemical Reactions Analysis

1-Hexyl-4-nitro-1H-pyrazole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

1-Hexyl-4-nitro-1H-pyrazole and its derivatives have been investigated for their biological activities, particularly in the development of new pharmaceuticals.

Antimicrobial Activity

  • Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria, including multidrug-resistant strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity, making them potential candidates for antibiotic development .

Anti-inflammatory and Anticancer Properties

  • The nitro group in this compound may contribute to its anti-inflammatory effects by modulating inflammatory pathways. Additionally, studies have suggested that certain pyrazole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Agricultural Applications

The compound has also been explored for its role in agrochemicals:

Herbicidal Properties

  • Pyrazole derivatives, including this compound, are being studied for their herbicidal activities. Their ability to inhibit specific enzymes involved in plant growth can make them effective herbicides. This application is particularly relevant in the context of developing eco-friendly agricultural practices .

Pesticide Development

  • The structural characteristics of this compound allow it to act as a scaffold for designing new pesticides that target pests while minimizing environmental impact. Research is ongoing to optimize these compounds for efficacy and safety .

Materials Science

In materials science, this compound has been utilized in the development of advanced materials:

Dyeing Agents

  • The compound has been incorporated into formulations for oxidative dyeing processes, particularly in hair dyes. Its stability and color intensity make it a valuable component in cosmetic formulations .

Coordination Chemistry

  • Its ability to form complexes with metals has been explored in coordination chemistry. These complexes can exhibit unique electronic properties that may be harnessed for applications in sensors or catalysis .

Case Studies and Research Findings

Application Area Study/Reference Findings
Medicinal Chemistry Demonstrated antimicrobial activity against Gram-positive bacteria.
Agricultural Science Effective as a herbicide targeting specific plant growth enzymes.
Materials Science Incorporated into hair dye formulations with excellent stability and color.

Mechanism of Action

The mechanism of action of 1-hexyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The following table compares 1-hexyl-4-nitro-1H-pyrazole with analogues bearing different substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) LogP
This compound N1: Hexyl; C4: Nitro C₉H₁₅N₃O₂ 197.234 309.2 ± 15.0 1.2 ± 0.1 3.10
1-(4-Nitrophenyl)-1H-pyrazole N1: 4-Nitrophenyl C₉H₇N₃O₂ 189.17 N/A N/A 2.56
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole N1: 2-Methoxyethyl; C4: Nitro C₆H₉N₃O₃ 171.16 N/A N/A 0.98
4-Nitro-1-(2-(3-trifluoromethyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole N1: Ethyl-linked trifluoromethyl-pyrazole; C4: Nitro C₉H₈F₃N₅O₂ 275.19 N/A N/A 1.85

Key Observations :

  • Lipophilicity : The hexyl chain in this compound results in a higher LogP (3.10) compared to polar substituents like methoxyethyl (LogP 0.98) or aromatic groups (LogP 2.56) .
  • Boiling Point : The hexyl derivative’s higher molecular weight correlates with its elevated boiling point (~309°C) relative to smaller analogues.

Spectroscopic and Structural Analysis

  • NMR/IR Data : reports detailed ^1H NMR, ^13C NMR, and IR spectra for nitro-substituted pyrazoles, such as 3,5-bis(4-nitrophenyl)-1H-pyrazole (2o). These data highlight deshielding effects of nitro groups (e.g., C4 nitro in this compound causes distinct shifts in ^13C NMR) .

Biological Activity

1-Hexyl-4-nitro-1H-pyrazole (C9H15N3O2) is a compound that has garnered attention for its potential biological activities. This article reviews its mechanisms of action, biochemical properties, and various biological effects, supported by research findings and case studies.

This compound is believed to interact with various molecular targets, which can lead to a range of biological effects. The compound's mechanism of action may involve:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding or catalysis .
  • Cell Signaling Modulation : It may affect cell signaling pathways, influencing gene expression and cellular metabolism.
  • Oxidative Reactions : The compound might participate in oxidative cyclization reactions, which involve C-C bond cleavage and the formation of new C-C and C-N bonds.

The biochemical properties of this compound include:

  • Stability : The compound remains stable under specific laboratory conditions, although its activity may decrease over time due to degradation.
  • Transport and Distribution : It interacts with transporters and binding proteins that facilitate its localization within cells, influencing its biological activity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains such as E. coli and S. aureus at concentrations as low as 10 µM .

Anti-inflammatory Effects

Some derivatives of pyrazoles have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. For example, compounds in similar classes showed up to 93% inhibition of IL-6 at concentrations comparable to standard drugs like dexamethasone .

Antitumor Properties

Research has highlighted the potential of pyrazole derivatives in cancer therapy. Certain compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study 1: Antimicrobial Activity

In a study focused on a series of pyrazole derivatives, one compound exhibited strong activity against Haemonchus contortus, a parasitic nematode. This compound inhibited larval development at sub-nanomolar concentrations while showing selectivity towards the parasite compared to human cell lines .

Case Study 2: Anti-inflammatory Properties

Another study synthesized novel pyrazole derivatives that showed promising anti-inflammatory activity. One compound was able to inhibit TNF-α production significantly, suggesting its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Observed Effects Reference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryInhibition of TNF-α and IL-6
AntitumorInduction of apoptosis in cancer cells
Parasitic ActivityInhibition of Haemonchus contortus development

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm substitution patterns:
    • Nitro group at C4 deshields adjacent protons (δ 8.2–8.5 ppm for pyrazole H3/H5).
    • Hexyl chain protons appear as multiplet (δ 1.2–1.6 ppm) and triplet (δ 4.2 ppm for N-CH₂).
  • IR Spectroscopy : Nitro group shows strong absorptions at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
  • HPLC-MS : Purity assessment (retention time matching) and molecular ion peak ([M+H]⁺ at m/z 225.2) .

What strategies address regioselectivity challenges during nitro group introduction or alkylation?

Advanced Research Focus
Regioselectivity in nitration is influenced by:

  • Directing Groups : Electron-donating groups (e.g., alkyl) direct nitration to para positions. Pre-functionalization with temporary protecting groups (e.g., acetyl) can block undesired sites .
  • Alkylation Control : Use bulky bases (e.g., DBU) to favor N1-alkylation over N2. Solvent effects (e.g., THF vs. DMSO) modulate reaction kinetics .
    Case Study : In analogous compounds, Cu(I)-catalyzed click chemistry improved regioselectivity for triazole-pyrazole hybrids .

How do the hexyl and nitro substituents influence the compound’s bioactivity and stability?

Q. Advanced Research Focus

  • Nitro Group : Enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites). However, it may reduce metabolic stability due to susceptibility to reductase enzymes .
  • Hexyl Chain : Increases lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. Chain length optimization balances bioavailability .
    Data Contradiction Analysis : Discrepancies in bioactivity across studies may arise from differences in assay conditions (e.g., pH affecting nitro group reactivity) or impurity profiles .

How can computational modeling predict reactivity or optimize synthetic pathways for this compound?

Q. Advanced Research Focus

  • DFT Calculations : Predict nitro group orientation and charge distribution to guide functionalization. For example, Fukui indices identify nucleophilic/electrophilic sites .
  • Molecular Dynamics : Simulate solvent effects on alkylation efficiency (e.g., DMF vs. acetonitrile) .
    Validation : Compare computed NMR chemical shifts (e.g., Gaussian09) with experimental data to refine synthetic routes .

What are the stability profiles of this compound under varying storage and reaction conditions?

Q. Advanced Research Focus

  • Thermal Stability : Decomposition observed >150°C; store at −20°C in inert atmosphere.
  • Light Sensitivity : Nitro groups undergo photodegradation; amber vials recommended.
  • pH-Dependent Hydrolysis : Stable in neutral conditions but degrades in strong acids/bases via nitro reduction or ring opening .

How can contradictory bioactivity data in literature be resolved for this compound?

Q. Advanced Research Focus

  • Meta-Analysis : Compare assay protocols (e.g., cell lines, concentration ranges). For instance, nitroreductase-rich environments may skew cytotoxicity results .
  • Impurity Profiling : Use HPLC-MS to rule out side products (e.g., dealkylated or reduced derivatives) .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves under standardized conditions to reconcile discrepancies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-hexyl-4-nitro-1H-pyrazole
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1-hexyl-4-nitro-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.